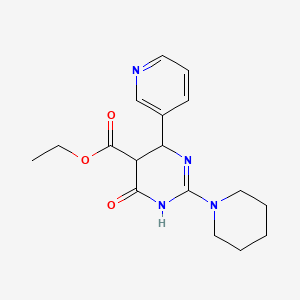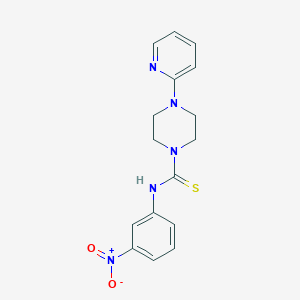
2-(5-ethyl-1-benzofuran-3-yl)-N-(2-methyl-5-nitrophenyl)acetamide
Overview
Description
2-(5-ethyl-1-benzofuran-3-yl)-N-(2-methyl-5-nitrophenyl)acetamide is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring substituted with an ethyl group at the 5-position and an acetamide group linked to a nitrophenyl moiety. Benzofuran derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethyl-1-benzofuran-3-yl)-N-(2-methyl-5-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenols and α-haloketones under acidic or basic conditions.
Ethylation: The benzofuran ring is then ethylated at the 5-position using ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Acetamide Formation: The acetamide group is introduced by reacting the ethylated benzofuran with acetic anhydride or acetyl chloride.
Nitration and Coupling: The final step involves nitration of the phenyl ring followed by coupling with the acetamide derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(5-ethyl-1-benzofuran-3-yl)-N-(2-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogenation catalysts can reduce the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring or the nitrophenyl moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Halogenated derivatives or substituted benzofurans.
Scientific Research Applications
2-(5-ethyl-1-benzofuran-3-yl)-N-(2-methyl-5-nitrophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to the biological activities associated with benzofuran derivatives.
Biological Studies: Used in studies to understand the interaction of benzofuran compounds with biological targets such as enzymes or receptors.
Chemical Biology: Employed as a probe to study cellular processes and pathways involving benzofuran derivatives.
Industrial Applications: Potential use in the synthesis of advanced materials or as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-ethyl-1-benzofuran-3-yl)-N-(2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes or receptors, modulating their activity. The nitrophenyl group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methyl-1-benzofuran-3-yl)-N-(2-methyl-5-nitrophenyl)acetamide
- 2-(5-ethyl-1-benzofuran-3-yl)-N-(2-chloro-5-nitrophenyl)acetamide
- 2-(5-ethyl-1-benzofuran-3-yl)-N-(2-methyl-4-nitrophenyl)acetamide
Uniqueness
2-(5-ethyl-1-benzofuran-3-yl)-N-(2-methyl-5-nitrophenyl)acetamide is unique due to the specific substitution pattern on the benzofuran and phenyl rings, which can
Properties
IUPAC Name |
2-(5-ethyl-1-benzofuran-3-yl)-N-(2-methyl-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-13-5-7-18-16(8-13)14(11-25-18)9-19(22)20-17-10-15(21(23)24)6-4-12(17)2/h4-8,10-11H,3,9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEONBZVUSRNWGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-acetylphenyl)-4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4734939.png)
![[4-(azepan-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B4734943.png)

![2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B4734953.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B4734961.png)
![4-Ethyl 2-methyl 3-methyl-5-{[(pentafluorophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B4734968.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4734977.png)


![N-(2-CHLOROPHENYL)-2-{[4-ETHYL-5-(4-ETHYL-5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4734989.png)
![N-[2-(dimethylamino)ethyl]-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4734997.png)
![N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4735025.png)
